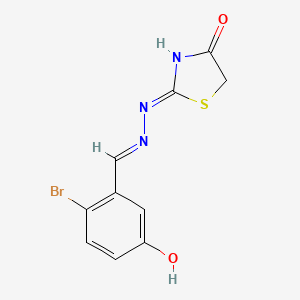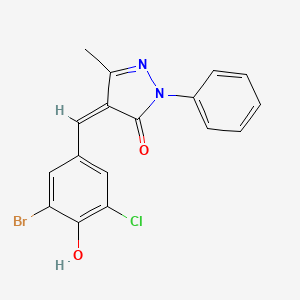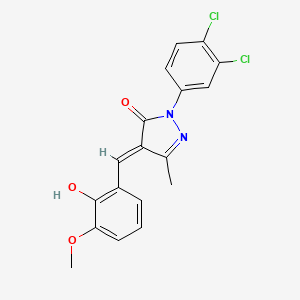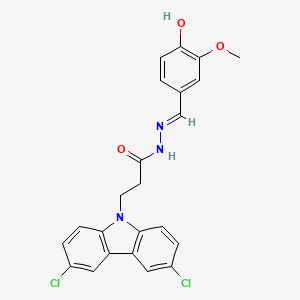
2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Vue d'ensemble
Description
2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as BTZH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, microorganisms, and pests. 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, disrupt the cell membrane of microorganisms, and interfere with the nervous system of pests.
Biochemical and Physiological Effects:
2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to have various biochemical and physiological effects on living organisms. In cancer cells, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase the production of reactive oxygen species. In microorganisms, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to disrupt the cell membrane, inhibit DNA replication, and reduce the production of essential proteins. In pests, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to interfere with the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the research on 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, there is a need to optimize the synthesis method of 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone to improve its yield and purity. Finally, there is a need to evaluate the safety and toxicity of 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in living organisms to ensure its potential use in various fields.
In conclusion, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, or 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, is a chemical compound that has shown promising potential in various fields. Its synthesis method is simple, and it has been found to exhibit anticancer, antimicrobial, and herbicidal activities. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Applications De Recherche Scientifique
2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to exhibit anticancer, antimicrobial, and antiparasitic activities. In agriculture, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have herbicidal and insecticidal properties. In material science, 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been used as a building block for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2S/c11-8-2-1-7(15)3-6(8)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIOJWBFMYZOQM-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C=CC(=C2)O)Br)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=C(C=CC(=C2)O)Br)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-({3-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724100.png)
![[2-({4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724108.png)
![2-{2-[(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3724113.png)


![N-(3,4-dimethylphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3724133.png)
![2-amino-N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B3724147.png)
![3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-carbaldehyde diphenylhydrazone](/img/structure/B3724149.png)
![4-bromo-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3724154.png)
![N-(1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3724160.png)
![2-methoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3724179.png)

![4-amino-N'-[(2-hydroxy-1-naphthyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B3724188.png)
